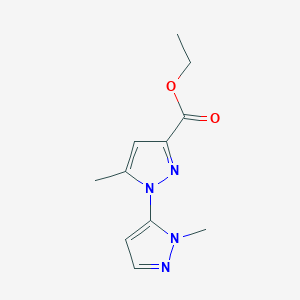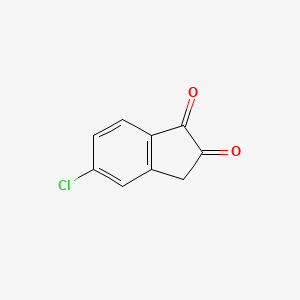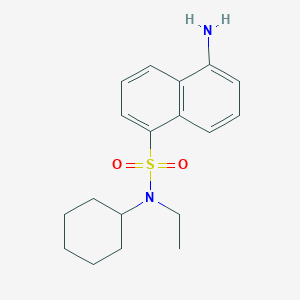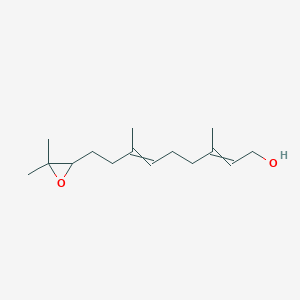
Ethyl 2',5-dimethyl-2'H-1,3'-bipyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate typically involves the reaction of hydrazines with 1,3-diketones. One common method is the reaction of substituted acetylacetone with hydrazines in the presence of ethylene glycol, which yields pyrazoles in good to excellent yields at room temperature . Another method involves the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole derivatives .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. These methods may include one-pot multicomponent processes, which allow for the simultaneous formation of multiple bonds in a single reaction vessel, thereby increasing efficiency and reducing waste .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the ethyl ester group.
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of an ester group.
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate: Similar but with a propyl group instead of a methyl group.
Uniqueness
Ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N4O2 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 5-methyl-1-(2-methylpyrazol-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H14N4O2/c1-4-17-11(16)9-7-8(2)15(13-9)10-5-6-12-14(10)3/h5-7H,4H2,1-3H3 |
Clave InChI |
NWJXTENYTGOWEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)

![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)



![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)


![1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13883519.png)


![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)
